molecular formula C13H18ClNO B1383308 N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide CAS No. 1313227-93-8

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide

Cat. No. B1383308
M. Wt: 239.74 g/mol
InChI Key: ZUQJSLXTIISWKI-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide (also known as N-Chloro-dimethyl-phenyl-dimethyl-propanamide) is a compound that has been widely studied in scientific research due to its unique properties. It is a colorless crystalline solid and is soluble in organic solvents. This compound has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a drug in pharmacology.

Scientific Research Applications

Spectrophotometric Analysis

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is involved in forming stable complexes useful in spectrophotometry. For example, in the presence of surfactant sodium dodecyl sulfonate, it can form a stable complex with Fe(III) in acetic acid-sodium acetate buffer solution, enabling its direct determination in aqueous solutions through spectrophotometric analysis. This method is simple and reliable (Shu, 2011).

Crystal Structure Analysis

This compound is also utilized in the synthesis and crystal structure analysis of related compounds. For instance, its reaction with other chemicals has been studied to determine crystal structures, which is important in understanding the molecular configuration and potential applications in various fields (Huang Ming-zhi et al., 2005).

Formation of Molecular Networks

In a study of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, a related compound, it was found that molecules are linked by hydrogen bonds, forming a three-dimensional network. This demonstrates the potential of N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide derivatives in forming molecular structures which could be important in materials science and molecular engineering (Yalcin et al., 2012).

Quantum Chemical and Natural Bond Orbital Investigations

This compound and its derivatives have been subject to quantum chemical and natural bond orbital investigations to determine structural, thermodynamic, and vibrational characteristics. Such studies are crucial in understanding the electronic interactions and stability of these compounds, which can have implications in fields like materials science and drug design (Arjunan et al., 2012).

properties

IUPAC Name

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-8-6-7-10(14)11(9(8)2)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQJSLXTIISWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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